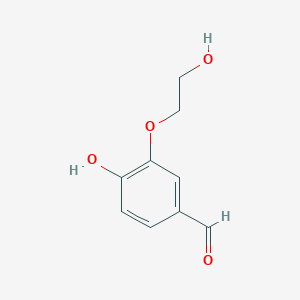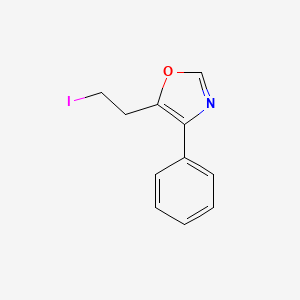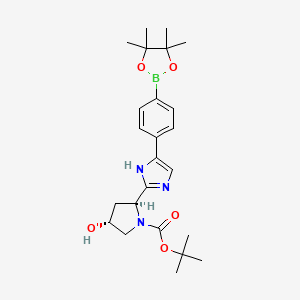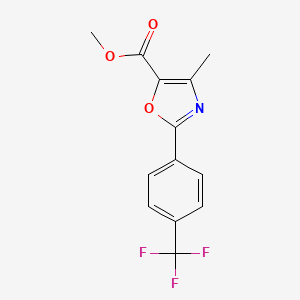
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate
概要
説明
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate is an organic compound with a complex structure that includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The amine is then reacted with an aldehyde to form a Schiff base, which is subsequently methylated to obtain the methyl quaternary ammonium salt. Finally, hydrolysis of this salt yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate exerts its effects involves interactions with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- Methyl 3-(diphenylmethyleneamino)-2-methylpropanoate
- Methyl 3-(benzylideneamino)-2-methyl-2-phenylpropanoate
- Methyl 3-(phenylmethyleneamino)-2-methyl-2-phenylpropanoate
Uniqueness
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate is unique due to its specific structural features, such as the presence of multiple aromatic rings and the diphenylmethyleneamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C24H23NO2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate |
InChI |
InChI=1S/C24H23NO2/c1-24(23(26)27-2,21-16-10-5-11-17-21)18-25-22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-17H,18H2,1-2H3 |
InChIキー |
ASKUKRAJUMEQNK-UHFFFAOYSA-N |
正規SMILES |
CC(CN=C(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[7-(Hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophen-4-yl]urea](/img/structure/B8507834.png)
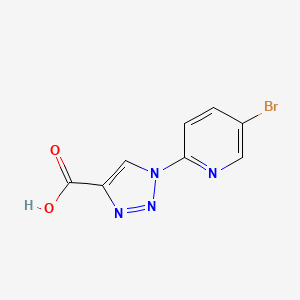
![7-(3-Fluorophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8507846.png)
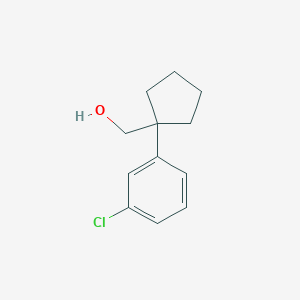
![Carbamic acid,n-[3-[2-[5-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]ethyl]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8507855.png)
![Methyl 2-bromo-4'-fluoro-5-isopropoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8507877.png)
